Physalin H
Overview
Description
Physalin H is a natural product that can be isolated from Solanum nigrum . It belongs to the class of withanolides, which are compounds found in plants of the Solanaceae family, mainly in species belonging to the genus Physalis spp . Physalin H is an inhibitor of Hedgehog (Hh) signaling and disrupts GLI1-DNA-complex formation . It shows cytotoxicity to PANC1 and DU145 cells .
Synthesis Analysis
Physalins are synthesized by the mevalonate and 2-C-methyl-D-erythritol-4-phosphate pathways . In the biosynthesis pathway of Physalin, withanolides and withaphysalins may represent a crucial intermediate between lanosterol and physalins .Molecular Structure Analysis
The physalin skeleton has been found to be an extraordinarily complex, 13–14 secosteroid skeleton incorporating a nine-membered carbocycle derived from a steroidal ring fused to a six-membered ring with δ-lactone . Differences between physalins replace substituents with those bearing different electromagnetic charges .Chemical Reactions Analysis
After physalin skeletons are formed, biochemical reactions (e.g., desaturation, methylation, hydroxylation, epoxidation, cyclization, chain elongation, and glycosylation) lead to various biochemical products of physalin skeletons .Physical And Chemical Properties Analysis
Physalin H has a molecular formula of C28H31ClO10 and a molecular weight of 562.99 . It is stored at 4°C and protected from light .Scientific Research Applications
Immunomodulatory Activity
Physalin H, extracted from the herb Physalis angulata, commonly used in traditional medicine, particularly for rheumatoid arthritis, shows significant immunosuppressive activity on T cells. This compound inhibits the proliferation of T cells induced by concanavalin A and mixed lymphocyte culture reaction, interfering with DNA replication in G1 stages. Its in vivo efficacy includes suppression of CD4(+) T cell-mediated delayed-type hypersensitivity reactions and antigen-specific T-cell response in immunized mice. Physalin H modulates the Th1/Th2 cytokine balance and induces the production of the immune regulation target Heme oxygenase-1 in T-cells, thereby demonstrating its potential as an immunosuppressive agent both in vitro and in vivo (Yu et al., 2010).
Anticancer Potential
Physalin H has also been identified as a Hedgehog (Hh) signaling inhibitor, which plays a critical role in embryonic development, cell maintenance, and proliferation. Its significance in cancer cell growth has been noted, as it can inhibit GLI1 transcriptional activity and exhibits cytotoxicity against cancer cell lines with aberrant activation of Hh signaling. Physalin H's structure plays a vital role in this inhibitory activity. Notably, it disrupts GLI1 binding to its DNA binding domain, suggesting its potential as a therapeutic agent in cancers where Hh signaling is a contributing factor (Arai et al., 2014).
Safety And Hazards
properties
IUPAC Name |
14-chloro-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClO10/c1-22-10-17-24(3)28-18(22)19(32)27(39-28,36-11-14(22)20(33)37-17)13-9-16(31)25(29)7-4-5-15(30)23(25,2)12(13)6-8-26(28,35)21(34)38-24/h4-5,12-14,16-18,31,35H,6-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEPXUIPALKHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8(CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)Cl)O)OCC2C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Physalin H | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034093 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Physalin H | |
CAS RN |
70241-09-7 | |
Record name | Physalin H | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034093 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238 - 240 °C | |
Record name | Physalin H | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034093 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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